MFCD03786935

Description

MFCD03786935 is a chemical compound requiring detailed comparative analysis with structurally or functionally analogous substances. Such comparisons typically focus on molecular features (e.g., substituents, metal centers), functional applications (e.g., catalytic activity, drug-likeness), and synthetic pathways . This analysis leverages data from analogous compounds to extrapolate trends relevant to this compound, adhering to IUPAC nomenclature and standardized property evaluation frameworks .

Properties

IUPAC Name |

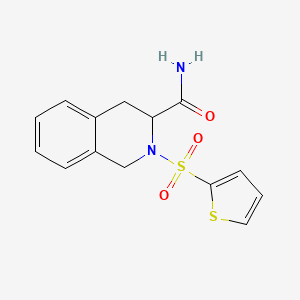

2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c15-14(17)12-8-10-4-1-2-5-11(10)9-16(12)21(18,19)13-6-3-7-20-13/h1-7,12H,8-9H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACPEJUKMDHIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03786935 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents, to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

Continuous Flow Systems: Some industrial methods use continuous flow systems to maintain a steady production rate and improve efficiency.

Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD03786935 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxygenated derivatives, while reduction may yield various reduced forms of the compound.

Scientific Research Applications

MFCD03786935 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD03786935 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with MFCD03786935 :

- Structural Similarity : Both likely share trifluoromethyl aromatic motifs, influencing electronic and steric profiles.

- Functional Differences: The absence of sulfonohydrazide groups in this compound may reduce polar surface area (TPSA), enhancing membrane permeability .

Compound 2: 5-Methoxy-1H-pyrazole-3-carboxamide (CAS 905306-69-6, MDL: MFCD10697534)

Molecular Formula : C₇H₁₀N₂O

Molecular Weight : 138.17 g/mol

Key Properties :

- Solubility : Highly water-soluble (Log S = -1.02), attributed to its amide and methoxy groups.

- Bioactivity: Non-CYP inhibitory, high GI absorption, and low synthetic accessibility (Score: 2.07) .

- Synthesis : Achieved via HATU-mediated coupling of (5-methoxypyridin-2-yl)methanamine in THF (69% yield) .

Comparison with this compound :

- Divergence in Reactivity : The pyrazole core in Compound 2 offers nucleophilic sites absent in purely aromatic systems like this compound, affecting catalytic or pharmacological utility .

Compound 3: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4, MDL: MFCD13195646)

Molecular Formula : C₆H₅BBrClO₂

Molecular Weight : 235.27 g/mol

Key Properties :

Comparison with this compound :

- Functional Group Impact : Boronic acid moieties in Compound 3 enable cross-coupling reactivity, whereas this compound’s lack of such groups may limit its use in metal-catalyzed reactions .

- Safety Profile : Compound 3’s bromine/chlorine substituents pose higher toxicity risks (H315/H319) compared to fluorine-based analogs in this compound .

Tabulated Comparative Analysis

Discussion of Key Findings

- Structural Motifs : Trifluoromethyl and halogenated aromatic systems (common in Compounds 1 and 3) enhance thermal stability and electrophilicity, suggesting similar advantages for this compound .

- Biological Performance : All analogs exhibit high GI absorption, but only Compound 3’s boronic acid derivative achieves BBB penetration, highlighting the role of polar functional groups in neuroactivity .

- Synthetic Complexity : this compound likely requires multi-step purification (e.g., column chromatography, as in Compound 1), contrasting with the one-pot synthesis of Compound 2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.